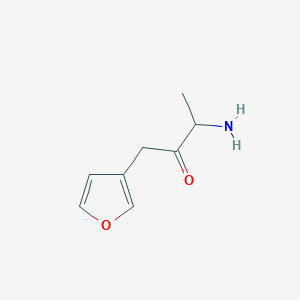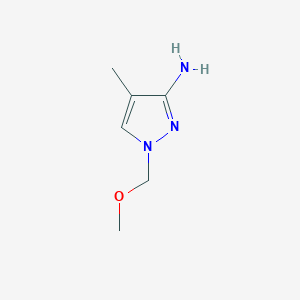![molecular formula C11H13NO3 B13175980 N-[(3-Formylphenyl)methyl]-2-methoxyacetamide](/img/structure/B13175980.png)
N-[(3-Formylphenyl)methyl]-2-methoxyacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-Formylphenyl)methyl]-2-methoxyacetamide typically involves the reaction of 3-formylbenzylamine with 2-methoxyacetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
N-[(3-Formylphenyl)methyl]-2-methoxyacetamide can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride.
Substitution: The methoxyacetamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Various nucleophiles in the presence of a base.
Major Products
Oxidation: 3-(Carboxyphenyl)methyl-2-methoxyacetamide.
Reduction: 3-(Hydroxymethylphenyl)methyl-2-methoxyacetamide.
Substitution: Depending on the nucleophile used, various substituted derivatives can be formed.
Aplicaciones Científicas De Investigación
N-[(3-Formylphenyl)methyl]-2-methoxyacetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of N-[(3-Formylphenyl)methyl]-2-methoxyacetamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The formyl group may play a crucial role in its reactivity and interaction with biological molecules .
Comparación Con Compuestos Similares
Similar Compounds
3-Formylphenylboronic acid: Similar in structure but contains a boronic acid group instead of a methoxyacetamide group.
4-Formylphenylbenzoate: Contains a benzoate group instead of a methoxyacetamide group.
Uniqueness
N-[(3-Formylphenyl)methyl]-2-methoxyacetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields .
Propiedades
Fórmula molecular |
C11H13NO3 |
|---|---|
Peso molecular |
207.23 g/mol |
Nombre IUPAC |
N-[(3-formylphenyl)methyl]-2-methoxyacetamide |
InChI |
InChI=1S/C11H13NO3/c1-15-8-11(14)12-6-9-3-2-4-10(5-9)7-13/h2-5,7H,6,8H2,1H3,(H,12,14) |
Clave InChI |
HWGHFUXGVRYRBO-UHFFFAOYSA-N |
SMILES canónico |
COCC(=O)NCC1=CC(=CC=C1)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


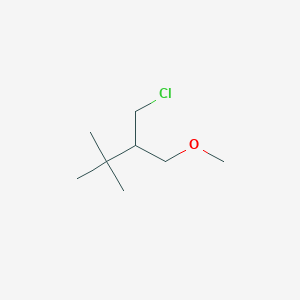
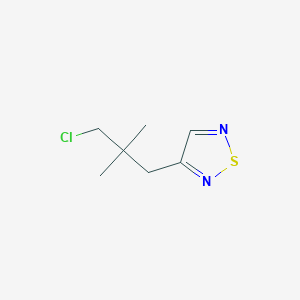


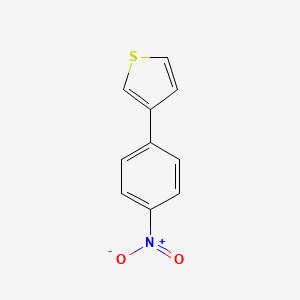

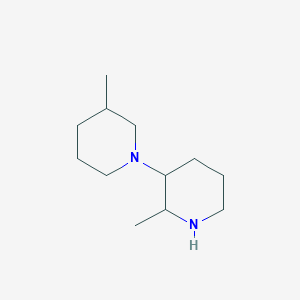
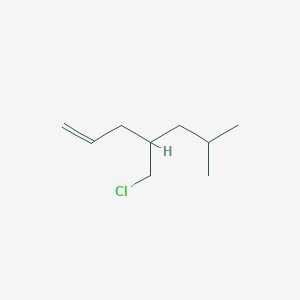
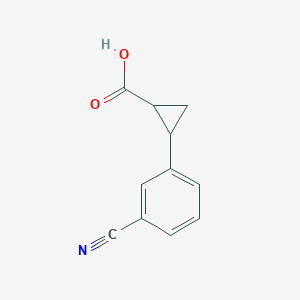
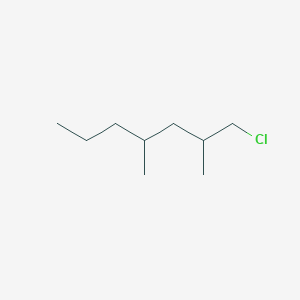
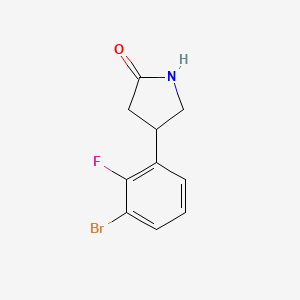
![5-[(4-Hydroxyphenyl)methyl]-5-methylimidazolidine-2,4-dione](/img/structure/B13175971.png)
